molecular formula C24H22N2O5 B11086315 3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid

3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid

Cat. No.: B11086315
M. Wt: 418.4 g/mol
InChI Key: HDSRDYQZKKOZAQ-UHFFFAOYSA-N
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Description

3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid is a complex organic compound that belongs to the class of amino acids This compound features a unique structure with a diphenylpropanoyl group and a nitrophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Diphenylpropanoyl Group: This can be achieved through a Friedel-Crafts acylation reaction where benzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Amino Group: The diphenylpropanoyl compound is then reacted with ammonia or an amine to introduce the amino group.

    Attachment of the Nitrophenyl Group: The final step involves the nitration of the compound using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group may play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,3-Diphenylpropanoyl)amino]-3-(3-nitrophenyl)propanoic acid is unique due to its combination of a diphenylpropanoyl group and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

3-(3,3-diphenylpropanoylamino)-3-(3-nitrophenyl)propanoic acid

InChI

InChI=1S/C24H22N2O5/c27-23(15-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18)25-22(16-24(28)29)19-12-7-13-20(14-19)26(30)31/h1-14,21-22H,15-16H2,(H,25,27)(H,28,29)

InChI Key

HDSRDYQZKKOZAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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